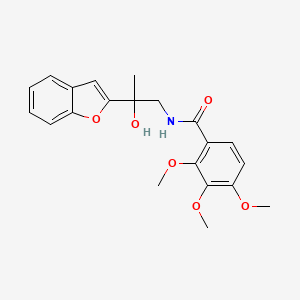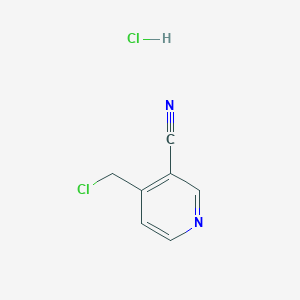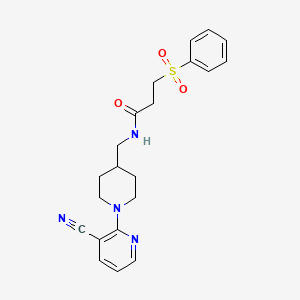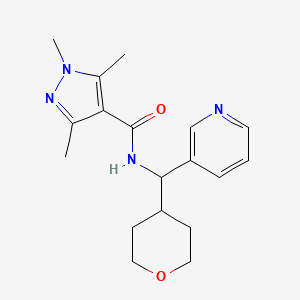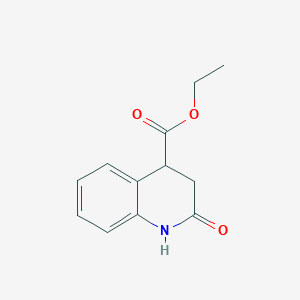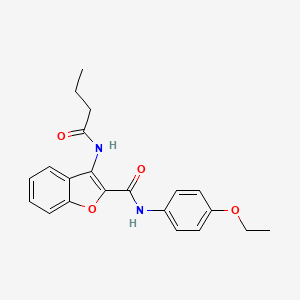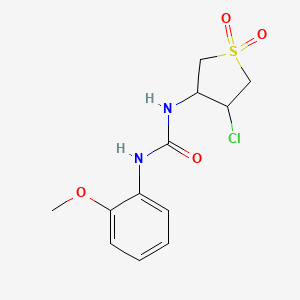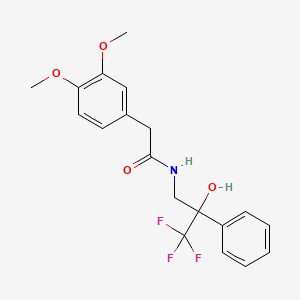![molecular formula C12H19N3O2 B2852685 Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate CAS No. 2247206-25-1](/img/structure/B2852685.png)
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. CPMA is a pyrazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
作用機序
The exact mechanism of action of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is not fully understood, but it has been proposed that Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate exerts its biological effects through the modulation of various signaling pathways. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been shown to exhibit several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2 in animal models of inflammation and pain.
実験室実験の利点と制限
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has several advantages as a therapeutic agent, including its ability to cross the blood-brain barrier and its potential use as a drug delivery system. However, there are also some limitations associated with the use of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate in lab experiments. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is a relatively new compound, and its safety and efficacy in humans have not been fully established. Moreover, the synthesis of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is complex and requires several steps, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research on Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate. One area of interest is the development of more efficient and cost-effective synthesis methods for Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate. Another area of interest is the investigation of the safety and efficacy of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate in humans. Moreover, further studies are needed to elucidate the exact mechanism of action of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate and to identify potential targets for its therapeutic use. Finally, the potential use of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate as a drug delivery system for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate exhibits anti-tumor, anti-inflammatory, and analgesic effects and has the potential to be used as a drug delivery system. However, further research is needed to fully understand the mechanism of action of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate and to establish its safety and efficacy in humans. The development of more efficient synthesis methods for Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate and the identification of potential targets for its therapeutic use are also areas of interest for future research.
合成法
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate can be synthesized through a multistep process that involves the reaction of 2-cyclopentyl-5-methylpyrazole with chloroacetic acid followed by methylation with dimethyl sulfate. The resulting product is then purified through recrystallization to obtain pure Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate. The synthesis of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have demonstrated that Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate exhibits anti-tumor activity in different types of cancer, including breast, colon, and lung cancer. Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-11(13-8-12(16)17-2)15(14-9)10-5-3-4-6-10/h7,10,13H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXAHZCCRZYOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NCC(=O)OC)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2852602.png)
![2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide](/img/structure/B2852603.png)

![(5-Fluoropyridin-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2852610.png)
![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
![N-(4-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2852612.png)
